Cas no 2138397-03-0 (rac-(3R,4R)-4-propylpyrrolidin-3-amine)

rac-(3R,4R)-4-propylpyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1116993
- 2138397-03-0
- rac-(3R,4R)-4-propylpyrrolidin-3-amine
-
- Inchi: 1S/C7H16N2/c1-2-3-6-4-9-5-7(6)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m1/s1
- InChI Key: DVOPPQYCAFGHKS-RQJHMYQMSA-N
- SMILES: N1C[C@@H]([C@H](CCC)C1)N
Computed Properties
- Exact Mass: 128.131348519g/mol
- Monoisotopic Mass: 128.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38Ų
rac-(3R,4R)-4-propylpyrrolidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116993-1g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1116993-0.1g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1116993-0.05g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1116993-5.0g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 5g |
$2360.0 | 2023-06-09 | ||
Enamine | EN300-1116993-2.5g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1116993-5g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1116993-0.25g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1116993-10.0g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 10g |
$3500.0 | 2023-06-09 | ||
Enamine | EN300-1116993-10g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1116993-0.5g |
rac-(3R,4R)-4-propylpyrrolidin-3-amine |
2138397-03-0 | 95% | 0.5g |
$877.0 | 2023-10-27 |
rac-(3R,4R)-4-propylpyrrolidin-3-amine Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on rac-(3R,4R)-4-propylpyrrolidin-3-amine
Comprehensive Overview of rac-(3R,4R)-4-propylpyrrolidin-3-amine (CAS No. 2138397-03-0): Properties, Applications, and Research Insights
The compound rac-(3R,4R)-4-propylpyrrolidin-3-amine (CAS No. 2138397-03-0) is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This stereochemically complex amine is characterized by a pyrrolidine backbone with a propyl substituent at the 4-position, making it a valuable intermediate in the synthesis of bioactive molecules. Its racemic mixture form, denoted by the "rac" prefix, indicates equal proportions of both enantiomers, which is often a starting point for enantioselective studies.
In recent years, the demand for chiral building blocks like rac-(3R,4R)-4-propylpyrrolidin-3-amine has surged, driven by the pharmaceutical industry's focus on enantiomerically pure drugs. Researchers frequently explore its utility in asymmetric synthesis, particularly for designing CNS-targeting compounds or neurotransmitter analogs. The compound's propyl-pyrrolidine motif is structurally reminiscent of several psychoactive pharmaceuticals, though its current applications are strictly confined to preclinical research and synthetic methodology development.
From a physicochemical perspective, rac-(3R,4R)-4-propylpyrrolidin-3-amine typically presents as a colorless to pale-yellow liquid or low-melting solid, with solubility profiles favoring polar organic solvents. Its basic nitrogen center allows for salt formation, enhancing stability in formulation contexts. Analytical techniques like HPLC chiral separation and NMR stereochemical analysis are crucial for characterizing its isomeric purity, a topic frequently queried in scientific databases and patent literature.
The synthetic routes to CAS 2138397-03-0 often involve stereocontrolled cyclization strategies or reductive amination of appropriate carbonyl precursors. Recent green chemistry trends have spurred investigations into catalytic asymmetric methods for its production, aligning with broader industry movements toward sustainable synthesis. These developments respond to frequent search queries regarding "environmentally friendly preparation of chiral amines" and "stereoselective pyrrolidine synthesis".
In medicinal chemistry applications, the 3-aminopyrrolidine scaffold of this compound shows particular promise for molecular docking studies targeting GPCR receptors or monoamine transporters. While not itself a therapeutic agent, its structural features make it a valuable pharmacophore model in computer-assisted drug design (CADD), addressing common researcher inquiries about "bioisosteric replacements for piperazines" and "rigid amine spacers in drug design".
Regulatory and safety data for rac-(3R,4R)-4-propylpyrrolidin-3-amine remain limited due to its status as a research chemical. Proper handling requires standard laboratory precautions for amine compounds, including use in ventilated environments. The scientific community continues to investigate its metabolic pathways and structure-activity relationships, with particular interest in how the propyl chain length influences biological interactions—a subject of numerous QSAR studies.
The commercial availability of CAS 2138397-03-0 through specialty chemical suppliers has facilitated its adoption in diverse research programs. Current pricing trends reflect the compound's synthetic complexity and chiral purity requirements, with frequent online searches for "bulk pyrrolidine derivatives" and "custom chiral synthesis" services. Analytical certificates typically specify enantiomeric ratios and chromatographic purity, parameters crucial for reproducibility in published studies.
Future research directions for this compound may explore its potential as a ligand in catalysis or as a conformational constraint element in peptide mimetics. The growing emphasis on fragment-based drug discovery positions such small heterocyclic amines as valuable screening components. These applications correlate with trending search terms like "privileged structures in medicinal chemistry" and "scaffold hopping strategies", demonstrating the compound's relevance to contemporary research paradigms.
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